molecular formula C24H38F2O5 B12385503 TGR5 agonist 4

TGR5 agonist 4

Cat. No.: B12385503
M. Wt: 444.6 g/mol
InChI Key: BAAUSBFPCCBIKT-FHAGEWQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TGR5 agonist 4 is a compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), a receptor that interacts with bile acids on cell surfaces. TGR5 has become a promising therapeutic target for various metabolic disorders, including type II diabetes, due to its ability to regulate energy expenditure and blood sugar levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TGR5 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of triazole-based compounds, which are known for their TGR5 agonistic activity . The reaction conditions often include the use of dichloromethane as a solvent and acetyl chloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

TGR5 agonist 4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

TGR5 agonist 4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H38F2O5

Molecular Weight

444.6 g/mol

IUPAC Name

(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1

InChI Key

BAAUSBFPCCBIKT-FHAGEWQDSA-N

Isomeric SMILES

C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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